

Foreword: Navigating the Isomers - A Note on Sanger's Reagent

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Compound of Interest

Compound Name: **2-Fluoro-4,6-dinitrophenol**

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This guide focuses on the chemical properties of fluorinated dinitrophenols, specifically addressing the isomer **2-Fluoro-4,6-dinitrophenol**. It is critical for the researcher to note that the historically significant compound known as Sanger's Reagent is 1-Fluoro-2,4-dinitrobenzene (FDNB or DNFB).^{[1][2][3]} While structurally similar, the positioning of the functional groups significantly impacts reactivity and established protocols. This document will detail the properties of the requested **2-Fluoro-4,6-dinitrophenol** isomer while drawing functional parallels to the well-documented applications of FDNB in protein chemistry, thereby providing a comprehensive resource for researchers in drug development and molecular biology.

Core Chemical Identity and Physical Characteristics

2-Fluoro-4,6-dinitrophenol is an aromatic organic compound. The molecule consists of a phenol ring substituted with a fluorine atom and two nitro groups. The electron-withdrawing nature of the nitro groups, coupled with the electronegativity of the fluorine atom, profoundly influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Physicochemical Data Summary

Quantitative properties are essential for experimental design, including solubility tests, reaction stoichiometry, and analytical characterization. The data below is compiled for **2-fluoro-4,6-dinitrophenol** and a closely related, commercially available isomer, 4-Fluoro-2,6-dinitrophenol. Researchers should always refer to the Certificate of Analysis for specific lot data.

Property	Value	Source
Molecular Formula	$C_6H_3FN_2O_5$	[4]
Molecular Weight	202.10 g/mol	[4] [5]
CAS Number	364-32-9 (for isomer 4-Fluoro-2,6-dinitrophenol)	[5] [6]
Appearance	Yellow crystalline solid/powder	[6] [7]
Melting Point	48.0-54.0 °C (for isomer 4-Fluoro-2,6-dinitrophenol)	[6]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether. [8] [9]	

Synthesis Pathways

The synthesis of nitrated fluorophenols typically involves the controlled nitration of a fluorophenol precursor. The directing effects of the hydroxyl and fluoro groups on the aromatic ring are key considerations for achieving the desired isomer.

Experimental Protocol: Nitration of a Fluorophenol Precursor

This protocol is adapted from established methods for the nitration of substituted phenols and provides a general framework.[\[10\]](#)[\[11\]](#) Caution: Nitrating acids are highly corrosive and reactions can be exothermic. Strict safety protocols must be followed.

Objective: To synthesize a dinitrated fluorophenol via electrophilic aromatic substitution.

Materials:

- 2-Fluorophenol (or other appropriate fluorophenol isomer)
- Concentrated Nitric Acid (HNO_3)

- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2) or other suitable solvent
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The typical ratio is 1:3 to 1:8 (molar ratio of nitric to sulfuric acid).[11] Allow the mixture to cool.
- Dissolve Starting Material: In a separate reaction flask, dissolve the fluorophenol precursor in the chosen organic solvent (e.g., chloroform or dichloromethane).[10][11]
- Initiate Reaction: Cool the fluorophenol solution in an ice bath to approximately 0-5 °C.
- Controlled Addition: Add the cold nitrating mixture dropwise to the fluorophenol solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
- Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80 °C) for a specified time (e.g., 3 hours) to drive the reaction to completion.[11]
- Quenching and Extraction: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.
- Work-up: Wash the organic layer sequentially with cold water and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Remove the solvent using a rotary evaporator to yield the crude product.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methylcyclohexane) or by column chromatography to isolate the desired **2-Fluoro-4,6-dinitrophenol** isomer.[10]

Chemical Reactivity and Mechanistic Insights

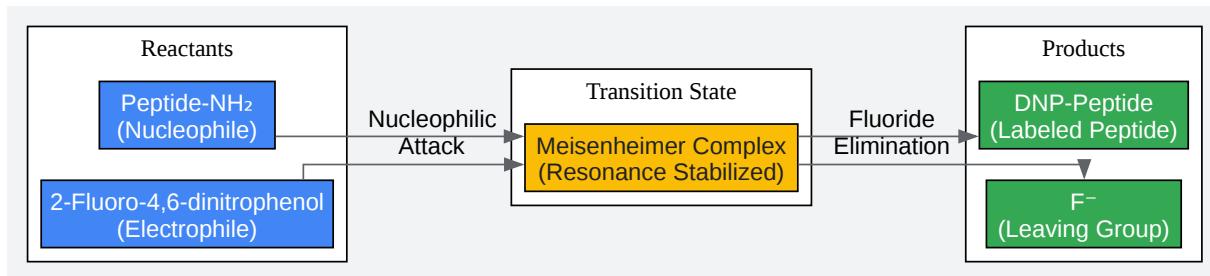
The defining characteristic of this class of molecules is their high reactivity towards nucleophiles. The fluorine atom, positioned on an electron-deficient aromatic ring, is an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions.

The S_NAr Mechanism: Application in Peptide Sequencing

The foundational work by Frederick Sanger in sequencing the insulin protein utilized 1-Fluoro-2,4-dinitrobenzene (FDNB) to identify the N-terminal amino acid of a polypeptide chain.[3][12] The same principle applies to **2-Fluoro-4,6-dinitrophenol**.

Causality of Reactivity:

- Nucleophilic Attack: The N-terminal α -amino group of a peptide is a potent nucleophile. It attacks the carbon atom bearing the fluorine atom on the dinitrophenol ring.[1][13]
- Formation of Meisenheimer Complex: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two electron-withdrawing nitro groups. This stabilization is the driving force of the reaction.
- Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group.[3] This results in the formation of a stable, covalent bond between the peptide's N-terminus and the dinitrophenyl group, yielding a 2,4-dinitrophenyl-peptide (DNP-peptide).[3]



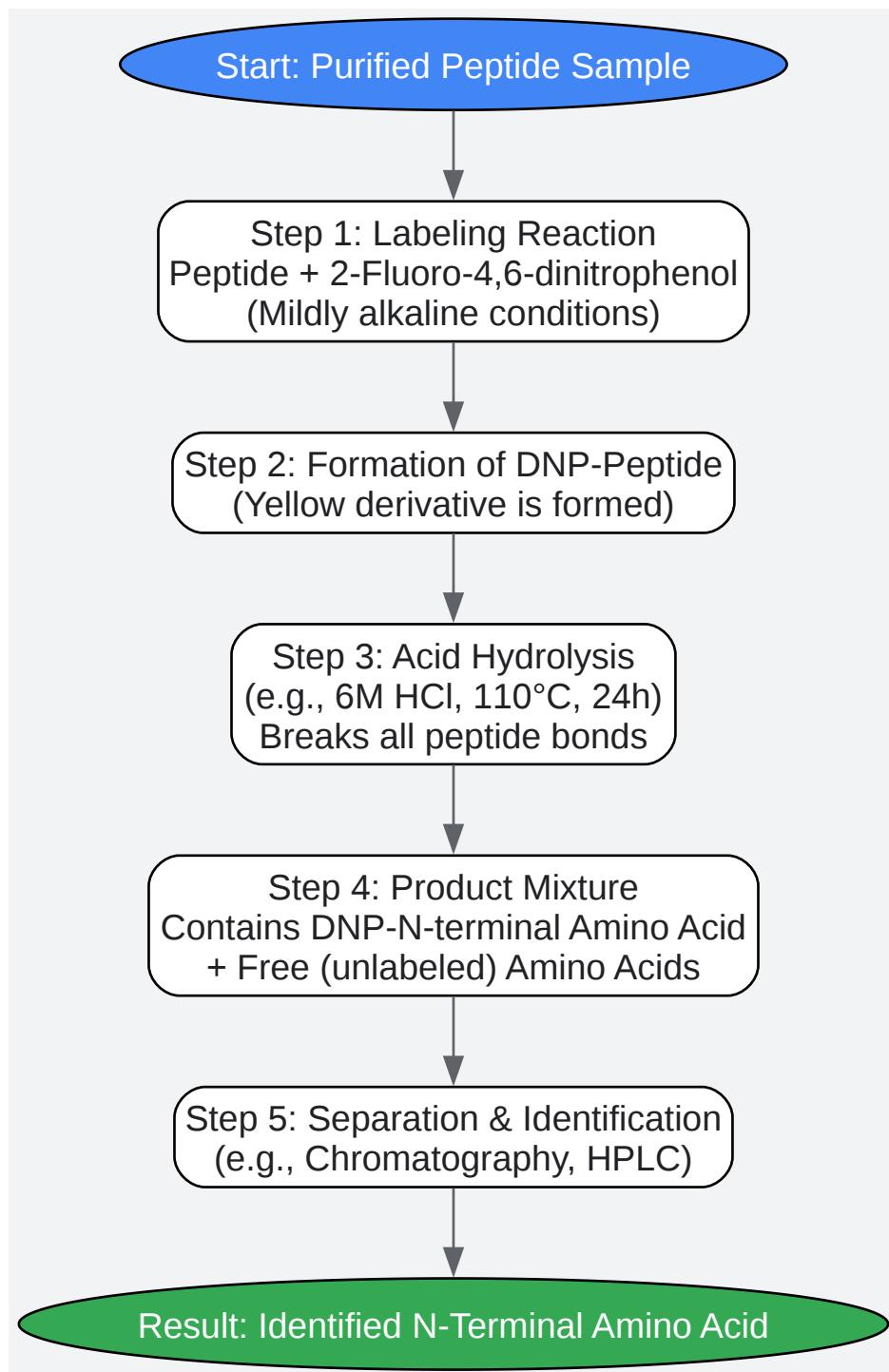
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Caption: S_nAr mechanism for labeling a peptide N-terminus.

Application Protocol: N-Terminal Amino Acid Identification

This protocol outlines the classic Sanger degradation method for identifying the first amino acid in a protein or peptide sequence.[\[2\]](#)[\[3\]](#)

Objective: To label, hydrolyze, and identify the N-terminal amino acid of a polypeptide.



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Caption: Workflow for Sanger's N-terminal identification method.

Procedure:

- Preparation of Labeled Peptide (DNP-Peptide): a. Dissolve the purified peptide or protein sample and a mild base like sodium bicarbonate (NaHCO_3) in water.^[2] b. In a separate tube, prepare a solution of **2-Fluoro-4,6-dinitrophenol** in a miscible organic solvent such as ethanol.^[2] c. Mix the two solutions and allow them to react at room temperature for approximately 2 hours with gentle agitation.^[2] The N-terminal amino group, and other reactive nucleophilic side chains (e.g., lysine), will react to form DNP derivatives. The resulting DNP-peptide is often a yellow-colored precipitate.^[3] d. Isolate the DNP-peptide by centrifugation, and wash the precipitate with water, ethanol, and ether to remove unreacted reagents. Air-dry the yellow powder.^[2]
- Acid Hydrolysis: a. Place the dried DNP-peptide in a hydrolysis tube. b. Add 6M hydrochloric acid (HCl). c. Seal the tube under vacuum and heat at 110°C for 18-24 hours. This procedure cleaves all the peptide bonds, releasing the constituent amino acids.^[1] d. The covalent bond between the DNP group and the N-terminal amino acid is stable to this acid hydrolysis.^[2]
- Identification of DNP-Amino Acid: a. After hydrolysis, the mixture will contain one DNP-amino acid (the original N-terminus) and a collection of free, unlabeled amino acids. b. The DNP-amino acid can be separated from the free amino acids by ether or ethyl acetate extraction. c. The specific DNP-amino acid is then identified using an analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its retention time or migration distance to that of known DNP-amino acid standards.^{[2][14]} The DNP group provides a chromophore that allows for easy colorimetric or UV-Vis detection.^[1]
^[2]

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the identity and purity of **2-Fluoro-4,6-dinitrophenol**.

Technique	Expected Characteristics
¹ H NMR	The proton NMR spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-coupling) will be diagnostic of the substitution pattern, with fluorine-proton coupling providing key structural information.[15][16]
¹³ C NMR	The carbon spectrum will show distinct signals for each of the six aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbons attached to the nitro groups will be significantly downfield.
IR Spectroscopy	The infrared spectrum will display characteristic absorption bands. Key peaks include: a broad O-H stretch (around 3200-3500 cm ⁻¹), strong asymmetric and symmetric N-O stretches for the nitro groups (approx. 1500-1550 cm ⁻¹ and 1300-1350 cm ⁻¹), and C-F stretching vibrations (approx. 1100-1250 cm ⁻¹).[7][17]
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (202.10 Da).[4][7] The fragmentation pattern will likely involve the loss of nitro groups (NO ₂) and other characteristic fragments.

Safety and Handling

Dinitrophenols and their derivatives are hazardous compounds that require careful handling in a controlled laboratory environment.[18][19]

Core Hazards:

- Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[19][20][21] They can interfere with cellular metabolism.
- Irritation: Causes skin and serious eye irritation.[5][18]
- Explosive Risk: In a dry state, dinitrophenols can be sensitive to shock, friction, or heat and may pose an explosion hazard.[22][23] They are often supplied and stored wetted with water to mitigate this risk.[19][22]

Handling and Personal Protective Equipment (PPE):

- Ventilation: Always handle in a well-ventilated chemical fume hood.[18][19]
- Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[18][20]
- Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[18][19]
- Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[18]

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